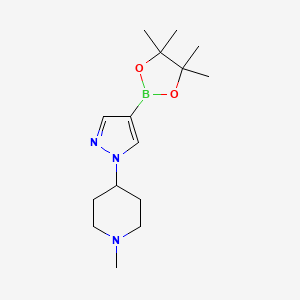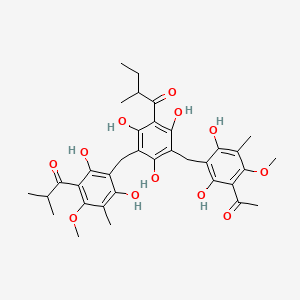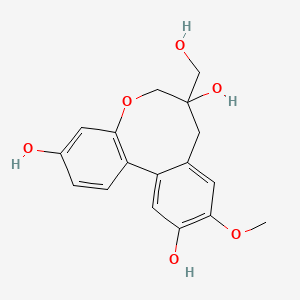![molecular formula C10H17NSi B591386 Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) CAS No. 129548-86-3](/img/new.no-structure.jpg)
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI): is a chemical compound with the molecular formula C10H17NSi and a molecular weight of 179.33418 g/mol . It is a derivative of pyridine, where the 4-position is substituted with a 1-(trimethylsilyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) typically involves the reaction of pyridine with a trimethylsilyl-substituted reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .
Industry: In the industrial sector, Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- Pyridine, 4-methyl- (9CI)
- Pyridine, 4-ethyl- (9CI)
- Pyridine, 4-(trimethylsilyl)- (9CI)
Comparison: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is unique due to the presence of both the trimethylsilyl and ethyl groups at the 4-position of the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to its analogs .
Properties
CAS No. |
129548-86-3 |
|---|---|
Molecular Formula |
C10H17NSi |
Molecular Weight |
179.338 |
IUPAC Name |
trimethyl(1-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-9(12(2,3)4)10-5-7-11-8-6-10/h5-9H,1-4H3 |
InChI Key |
YFSIYESZNBHFTK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)[Si](C)(C)C |
Synonyms |
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)








